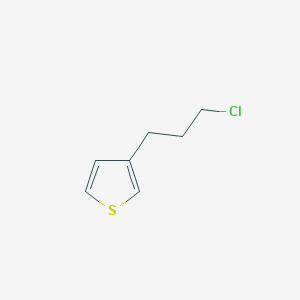

3-(3-Chloropropyl)thiophene

Description

Overview of Thiophene (B33073) Heterocycles in Organic Chemistry

Thiophene is an aromatic heterocyclic compound featuring a five-membered ring containing four carbon atoms and one sulfur atom. wikipedia.orgrroij.com Its chemical formula is C₄H₄S. wikipedia.org Discovered by Viktor Meyer in 1883 as a contaminant in benzene (B151609) derived from coal tar, thiophene exhibits many chemical and physical properties similar to benzene. derpharmachemica.combritannica.com The thiophene ring is a planar structure and its aromaticity, arising from the delocalization of pi electrons, makes it resemble a highly reactive benzene derivative. wikipedia.orgderpharmachemica.com

Thiophenes are fundamental building blocks in the vast field of heterocyclic chemistry. derpharmachemica.comuou.ac.in They are integral to numerous natural products and are a key scaffold in many pharmacologically active compounds. derpharmachemica.com In medicinal chemistry, the thiophene nucleus is often used as a bioisostere for a benzene ring, meaning it can frequently replace a benzene ring in a biologically active molecule without a loss of activity. wikipedia.orgrroij.com This strategy is employed in the development of pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.orgrroij.com

The synthesis of the thiophene ring can be achieved through various methods. A classic and principal route is the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide. wikipedia.org Other significant synthetic methods include the Gewald reaction and the Volhard–Erdmann cyclization. wikipedia.org The reactivity of the thiophene ring itself is characterized by a high susceptibility to electrophilic substitution reactions, which preferentially occur at the α-position (the carbon atom adjacent to the sulfur). derpharmachemica.com This reactivity is a cornerstone of its utility in synthetic organic chemistry, allowing for the creation of a diverse library of derivatives. derpharmachemica.com

Table 1: Properties of Thiophene

| Property | Value |

|---|---|

| Chemical Formula | C₄H₄S |

| Molar Mass | 84.14 g/mol |

| Appearance | Colorless liquid |

| Odor | Benzene-like |

| Density | 1.051 g/cm³ |

| Melting Point | -38 °C (-36 °F) |

| Boiling Point | 84 °C (183 °F) |

Importance of Halogenated Alkyl Thiophenes in Synthetic Design and Material Science

Halogenated alkyl thiophenes are a class of thiophene derivatives that have a halogen atom (such as chlorine, bromine, or iodine) and an alkyl chain attached to the thiophene ring. These compounds are highly valuable intermediates and building blocks in both synthetic organic chemistry and material science. jcu.edu.au The presence and position of the halogen and alkyl groups on the thiophene ring significantly influence the molecule's chemical reactivity and physical properties. jcu.edu.au

In synthetic design, the halogen atom on the thiophene ring serves as a versatile functional handle. It provides a reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Kumada couplings. jcu.edu.ausmolecule.com These reactions are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of more complex thiophene-based oligomers and molecular architectures. jcu.edu.au For instance, a halothiophene can be coupled with a haloalkane's Grignard reagent in a Kumada coupling to produce various alkylthiophenes. jcu.edu.au The chloropropyl group, as seen in 3-(3-chloropropyl)thiophene, also offers a site for nucleophilic substitution reactions, allowing for further functionalization by reacting with nucleophiles like amines or thiols. smolecule.comevitachem.com

The true significance of halogenated alkyl thiophenes has flourished in the field of material science, particularly in the development of organic electronics. jcu.edu.au Thiophene-based polymers and oligomers are key components in organic semiconductors, which are used in devices like organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). jcu.edu.au The introduction of halogen atoms and alkyl chains allows for the fine-tuning of the electronic properties of these materials. ulb.ac.beresearchgate.net Halogenation can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ulb.ac.be Furthermore, non-covalent interactions involving the halogen and sulfur atoms (such as S···Br or S···Cl contacts) can help guide the self-assembly and packing of polymer chains, which is crucial for efficient charge transport in electronic devices. ulb.ac.be

The compound this compound exemplifies this class of molecules. It combines a reactive chloropropyl side chain, suitable for subsequent chemical modifications, with the core thiophene structure. This makes it a potentially valuable precursor for creating specialized polymers and functional materials where the thiophene unit provides the electronic properties and the side chain allows for tethering to other molecules or tuning physical properties like solubility. smolecule.comevitachem.com Its structure is foundational for building more elaborate molecules for applications in medicinal chemistry and materials research. smolecule.comevitachem.com

Table 2: Research Applications of Halogenated Thiophene Derivatives

| Application Area | Role of Halogenated Thiophene Derivative | Example Devices/Molecules |

|---|---|---|

| Material Science | Building block for conductive polymers and organic semiconductors. jcu.edu.ausmolecule.com | Organic Solar Cells, Field-Effect Transistors, LEDs. jcu.edu.au |

| Organic Synthesis | Versatile intermediate for cross-coupling reactions (e.g., Suzuki, Stille). jcu.edu.ausmolecule.com | Complex thiophene oligomers and polymers. jcu.edu.au |

| Pharmaceuticals | Precursor or lead compound for developing new therapeutic agents. smolecule.comsmolecule.com | Antimicrobial, anti-inflammatory, and antitumor agents. smolecule.comsmolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClS |

|---|---|

Molecular Weight |

160.66 g/mol |

IUPAC Name |

3-(3-chloropropyl)thiophene |

InChI |

InChI=1S/C7H9ClS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2 |

InChI Key |

HHIQFUUANQNTCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Chloropropyl Thiophene and Analogues

Direct Synthesis Approaches to 3-(3-Chloropropyl)thiophene

Direct synthesis aims to introduce the 3-chloropropyl group onto the thiophene (B33073) ring in a single or a few straightforward steps. One of the most common methods for forming a carbon-carbon bond on an aromatic ring is the Friedel-Crafts reaction.

A plausible direct route to this compound is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride, followed by reduction of the resulting ketone. However, the Friedel-Crafts acylation of unsubstituted thiophene predominantly yields the 2-substituted product due to the higher stability of the cationic intermediate formed during electrophilic attack at the C2 position. stackexchange.comechemi.com Achieving 3-substitution is a significant challenge.

To circumvent this regioselectivity issue, one might consider using a 2-substituted thiophene derivative that directs incoming electrophiles to the 3-position. For instance, a bulky protecting group at the 2-position could sterically hinder attack at that position, favoring the 3-position. Subsequent removal of the directing group would yield the desired 3-substituted product. However, this adds extra steps to the synthesis, diminishing the "directness" of the approach.

Another potential direct method is the Friedel-Crafts alkylation of thiophene with a suitable 3-chloropropylating agent, such as 1-bromo-3-chloropropane (B140262). wikipedia.org However, Friedel-Crafts alkylations are often prone to issues like polyalkylation and carbocation rearrangements, which can lead to a mixture of products and lower yields.

Precursor-Based Synthesis of this compound

Precursor-based syntheses involve the construction of the target molecule from starting materials that already contain either the thiophene ring or the chloropropyl side chain. These methods often provide better control over regiochemistry.

Approaches Involving Chloropropyl Chain Installation onto Thiophene Scaffolds

A common and effective strategy in this category is the use of organometallic reagents. 3-Thienylmagnesium bromide, a Grignard reagent, can be prepared from 3-bromothiophene (B43185). orgsyn.org This nucleophilic thiophene derivative can then react with an electrophile containing the three-carbon chain with a terminal chlorine, such as 1-bromo-3-chloropropane, to form this compound. The differential reactivity of the bromine and chlorine atoms in 1-bromo-3-chloropropane allows for selective reaction at the more reactive C-Br bond.

Alternatively, 3-lithiothiophene, generated by the reaction of 3-bromothiophene with an organolithium reagent like n-butyllithium, can be used. This organolithium species is highly reactive and can readily undergo nucleophilic substitution with 1-bromo-3-chloropropane.

Another precursor-based approach starts with a thiophene derivative containing a functional group at the 3-position that can be elaborated into the desired side chain. For example, 3-thiophenecarboxaldehyde (B150965) can be converted to 3-(thiophen-3-yl)propan-1-ol through various methods, such as a Wittig reaction with an appropriate phosphorane followed by reduction of the resulting alkene and subsequent hydroboration-oxidation, or by reaction with a suitable Grignard reagent. organic-chemistry.orgumass.eduwikipedia.org The resulting alcohol, 3-(thiophen-3-yl)propan-1-ol, can then be converted to the target compound, this compound, using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). masterorganicchemistry.com

| Starting Material | Reagents | Intermediate | Final Product |

| 3-Bromothiophene | 1. Mg, THF; 2. Br(CH₂)₃Cl | 3-Thienylmagnesium bromide | This compound |

| 3-Bromothiophene | 1. n-BuLi, THF; 2. Br(CH₂)₃Cl | 3-Lithiothiophene | This compound |

| 3-Thiophenecarboxaldehyde | Various (e.g., Wittig, Grignard) | 3-(Thiophen-3-yl)propan-1-ol | This compound (after chlorination) |

Approaches Involving Thiophene Ring Formation with Integrated Chloropropyl Moieties

This strategy involves constructing the thiophene ring from acyclic precursors that already contain the 3-chloropropyl side chain. Various classical thiophene syntheses can be adapted for this purpose. For instance, the Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.com A suitably substituted 1,4-dicarbonyl precursor bearing a chloropropyl group could be cyclized to form the desired thiophene.

Another versatile method is the Gewald aminothiophene synthesis, which allows for the preparation of 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. organic-chemistry.orgwikipedia.orgnih.gov While this method directly yields an amino-substituted thiophene, the core principle of constructing the thiophene ring from functionalized precursors is applicable. A starting ketone containing a chloropropyl chain could potentially be used in a Gewald-type reaction to build the thiophene ring.

Synthesis of Related Chloropropyl Thiophene Derivatives

The synthetic methodologies described above can be extended to prepare various derivatives of this compound, including halogenated and nitrogen-containing analogues.

Synthesis of Halogenated Chloropropyl Thiophenes (e.g., Brominated Analogues)

Brominated derivatives of this compound can be synthesized by introducing bromine atoms onto the thiophene ring either before or after the installation of the chloropropyl side chain.

If this compound is the starting material, direct bromination can be achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The position of bromination will be directed by the 3-alkyl group, which is ortho- and para-directing. Thus, bromination is expected to occur primarily at the 2- and 5-positions of the thiophene ring.

Alternatively, a brominated thiophene precursor can be used. For example, 2,5-dibromo-3-methylthiophene (B84023) can be envisioned as a starting point. The methyl group could be functionalized and extended to the chloropropyl chain, although this would involve a multi-step process. A more direct approach would be to start with a brominated 3-thienyl derivative and introduce the chloropropyl chain using the organometallic methods described in section 2.2.1. For instance, 2,3-dibromothiophene (B118489) could be selectively lithiated at the 3-position, followed by reaction with 1-bromo-3-chloropropane to potentially yield 2-bromo-3-(3-chloropropyl)thiophene. Similarly, starting with 2,4-dibromothiophene (B1333396) could lead to 2-bromo-4-(3-chloropropyl)thiophene. researchgate.net

| Precursor | Key Reaction | Product |

| This compound | Electrophilic Bromination (e.g., NBS) | 2-Bromo-4-(3-chloropropyl)thiophene and/or 5-Bromo-3-(3-chloropropyl)thiophene |

| 2,3-Dibromothiophene | Selective Lithiation/Grignard formation at C3 followed by alkylation | 2-Bromo-3-(3-chloropropyl)thiophene |

Synthesis of Nitrogen-Containing Chloropropyl Thiophene Analogues

Nitrogen-containing analogues, such as aminothiophenes, are valuable synthetic intermediates. The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes. organic-chemistry.orgwikipedia.orgnih.gov To synthesize a nitrogen-containing chloropropyl thiophene analogue, one could start with a ketone that has a chloropropyl moiety. For example, 1-chloro-5-hexanone could be reacted with an active methylene nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base to yield a 2-amino-3-cyano (or 3-ethoxycarbonyl)-4-(3-chloropropyl)thiophene. nih.gov

Another approach to introduce a nitrogen-containing group is through the nitration of this compound, followed by reduction of the nitro group to an amine. mdpi.combeilstein-journals.org Nitration of 3-alkylthiophenes typically occurs at the 2- and 5-positions. The resulting nitrothiophenes can then be reduced to the corresponding aminothiophenes using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

| Precursor | Key Reaction(s) | Product |

| 1-Chloro-5-hexanone, Active Methylene Nitrile, Sulfur | Gewald Reaction | 2-Amino-4-(3-chloropropyl)thiophene derivative |

| This compound | 1. Nitration (e.g., HNO₃/H₂SO₄); 2. Reduction (e.g., SnCl₂, H₂) | 2-Amino-4-(3-chloropropyl)thiophene and/or 5-Amino-3-(3-chloropropyl)thiophene |

Modern Synthetic Techniques in Thiophene Functionalization

The synthesis of thiophene and its derivatives has been significantly advanced by the advent of modern techniques that offer improvements in efficiency, selectivity, and environmental impact over traditional methods. These modern approaches, including novel catalytic systems, microwave-assisted synthesis, and continuous flow methodologies, have revolutionized the construction and functionalization of the thiophene ring.

Catalytic Methods in Thiophene Synthesis

Catalysis is at the forefront of modern organic synthesis, and its application to thiophene synthesis has led to the development of highly efficient and selective methods for ring formation and functionalization. researchgate.netdurham.ac.ukcam.ac.uk These methods often proceed under milder reaction conditions and with greater atomic economy than classical approaches. researchgate.netdurham.ac.ukcam.ac.uk

One of the prominent strategies involves the metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur-containing nucleophile. researchgate.netdurham.ac.ukcam.ac.uk Various transition metals, including palladium, nickel, and copper, have been effectively employed to catalyze the formation of the thiophene ring. For instance, palladium catalysts, such as palladium iodide (PdI2) in the presence of potassium iodide (KI), have been shown to effectively catalyze the cycloisomerization of (Z)-2-en-4-yne-1-thiols to yield substituted thiophenes. researchgate.netdurham.ac.uk Similarly, copper(I) catalysts can promote the tandem addition and cycloisomerization of terminal alkynes with 1-phenylsulfonylalkylidenethiiranes to afford functionalized thiophenes. researchgate.net

Nickel-based catalytic systems are particularly notable for their role in the synthesis of regioregular polythiophenes, which are important materials in electronic and optoelectronic applications. springerprofessional.deresearchgate.net Techniques such as nickel-catalyzed Kumada catalyst-transfer polycondensation and C-H functionalization polymerization have become popular for producing these advanced materials. springerprofessional.de

Beyond ring formation, catalytic methods are extensively used for the functionalization of the pre-formed thiophene ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are powerful tools for introducing aryl and other substituents onto the thiophene core. researchgate.net More recently, direct C-H functionalization has emerged as a highly attractive strategy, as it avoids the need for pre-functionalization of the thiophene ring, thus streamlining the synthetic process. organic-chemistry.org For example, palladium/norbornene (Pd/NBE) cooperative catalysis enables the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. organic-chemistry.org

The table below summarizes key catalytic methods used in thiophene synthesis.

| Catalytic Method | Catalyst System (Example) | Substrate(s) (Example) | Product Type (Example) | Reference |

| Cycloisomerization | PdI2/KI | (Z)-2-en-4-yne-1-thiols | Substituted Thiophenes | researchgate.netdurham.ac.uk |

| Tandem Addition/Cycloisomerization | CuCl/DBU | 1-Phenylsulfonylalkylidenethiiranes and Terminal Alkynes | Functionalized Thiophenes | researchgate.net |

| Kumada Catalyst-Transfer Polycondensation | Ni(PPh3)Cl2 | 2-Bromo-3-substituted thiophenes | Regioregular Polythiophenes | springerprofessional.de |

| Direct C-H Arylation | Pd(OAc)2 | Thiophene and Aryl Halides | Aryl-substituted Thiophenes | organic-chemistry.org |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity. springerprofessional.de This technology has been successfully applied to various aspects of thiophene synthesis, including classical named reactions and modern cross-coupling methodologies.

The Gewald reaction, a multicomponent condensation for the synthesis of 2-aminothiophenes, has been shown to be highly efficient under microwave irradiation. durham.ac.ukspringerprofessional.dewikipedia.org This method involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. Microwave heating can dramatically shorten the reaction time from hours to minutes, while often providing higher yields compared to conventional heating methods. nih.gov

Similarly, the Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds and a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, can be effectively accelerated using microwave energy. cam.ac.ukresearchgate.net This approach offers a rapid and efficient route to a variety of substituted thiophenes. cam.ac.ukresearchgate.net

Microwave irradiation has also been instrumental in advancing palladium-catalyzed cross-coupling reactions for thiophene functionalization. For instance, the Suzuki-Miyaura coupling of thienyl boronic acids with aryl halides can be performed under solvent-free conditions using microwave heating, providing a rapid and environmentally friendly route to arylthiophenes and thiophene oligomers. researchgate.net Furthermore, microwave-assisted palladium-catalyzed C-H acylation of thiophenes with aldehydes has been developed, offering an efficient synthesis of 3-acylthiophenes with reduced reaction times and improved yields. nih.gov

The following table provides examples of microwave-assisted reactions in thiophene synthesis.

| Reaction Type | Reactants (Example) | Conditions | Product (Example) | Key Advantages | Reference |

| Gewald Reaction | Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Microwave, Pyrrolidine, DMF | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | Rapid (30 min), High Yield (92%) | springerprofessional.de |

| Paal-Knorr Synthesis | 1,4-Diketones, Lawesson's Reagent | Microwave Irradiation | Substituted Thiophenes | Reduced Reaction Times, Good Yields | cam.ac.ukresearchgate.net |

| Suzuki Coupling | Thienyl Boronic Acids, Thienyl Bromides | Microwave, Solvent-Free, Alumina Support | Thiophene Oligomers | Rapid (6-11 min), Environmentally Friendly | researchgate.net |

| C-H Acylation | 2-(2-Pyridinyl)thiophene, Aldehydes | Microwave, Pd(II) catalyst | 3-Acylthiophenes | Reduced Reaction Time (15-30 min), Improved Yields | nih.gov |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has gained significant traction as a modern synthetic methodology due to its numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved reaction control and safety, and the potential for straightforward scalability. researchgate.netdurham.ac.ukresearchgate.net The application of flow chemistry to the synthesis of heterocycles, including thiophenes, has demonstrated its potential to improve efficiency and productivity.

A key area where flow chemistry has been successfully applied is in the direct C-H arylation of thiophenes. researchgate.net By utilizing a packed-bed reactor containing a solid base, such as potassium carbonate, the direct arylation of thiophene derivatives with aromatic bromides can be performed in a continuous flow system. This approach allows for reliable and automated synthesis with high yields and significantly reduced residence times compared to batch reactions. researchgate.net Such a setup can also be scaled up for gram-scale production, demonstrating the practical utility of this methodology. researchgate.net

The table below highlights the advantages and potential applications of continuous flow synthesis in the context of thiophene chemistry.

| Flow Chemistry Application | Reactor Setup (Example) | Reaction Type (Example) | Key Advantages | Potential for this compound | Reference |

| Direct C-H Arylation | Packed-bed reactor with K2CO3 | Palladium-catalyzed arylation | High efficiency, Scalability, Automation, Reduced residence time | Could be adapted for C-H functionalization with a suitable precursor. | researchgate.net |

| Multi-step Synthesis | Sequential flow coils and reactors | Sequential cross-coupling and functionalization | Telescoping of reactions, Reduced purification, Improved safety | Could enable a multi-step sequence to build the target molecule. | durham.ac.ukresearchgate.net |

Reactivity and Transformational Chemistry of 3 3 Chloropropyl Thiophene

Reactions at the Chloropropyl Side Chain

The presence of a terminal chlorine atom on the propyl side chain makes this part of the molecule a key site for nucleophilic substitution and related reactions. The carbon atom bonded to the chlorine is electrophilic and readily attacked by nucleophiles, leading to the displacement of the chloride ion.

Nucleophilic Substitution Reactions of the Chloropropyl Moiety

The chloropropyl group in 3-(3-chloropropyl)thiophene behaves as a typical primary alkyl halide, readily participating in nucleophilic substitution reactions. The carbon-chlorine bond is polarized, rendering the carbon atom electron-deficient and thus an excellent target for a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at the terminus of the propyl chain.

These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from simpler precursors. The general form of this reaction involves a nucleophile (Nu:⁻) attacking the electrophilic carbon of the side chain, resulting in the formation of a new carbon-nucleophile bond and the departure of the chloride leaving group.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu:⁻) | Reagent Example | Product |

|---|---|---|

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-(3-Thienyl)propanenitrile |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 3-(3-Azidopropyl)thiophene |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 3-(Thiophen-3-yl)propan-1-ol |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 3-(3-Methoxypropyl)thiophene |

Intramolecular Cyclization Reactions Involving the Chloropropyl Chain

The chloropropyl side chain can act as an electrophile in intramolecular reactions, leading to the formation of new fused-ring systems. If a nucleophilic center is present elsewhere in the molecule, or is introduced onto the thiophene (B33073) ring, it can attack the electrophilic carbon of the chloropropyl group, resulting in cyclization. nih.gov This strategy is a powerful tool for constructing polycyclic heteroaromatic compounds containing a thiophene ring.

For instance, functionalizing the thiophene ring at the 2- or 4-position with a suitable nucleophile can enable an intramolecular ring-closing reaction. Such reactions are pivotal in the synthesis of thieno-fused pyridazines and other heterocyclic systems of interest in medicinal and materials chemistry. rsc.orgtandfonline.comnih.govkuleuven.be The success of these cyclizations often depends on factors like ring strain in the transition state and the nucleophilicity of the attacking group.

Formation of Functionalized Propyl Moieties (e.g., Nitrile, Amine, Azide Derivatives)

The conversion of the chloropropyl group into other functional moieties via nucleophilic substitution is a key synthetic application of this compound.

Nitrile Derivatives: The reaction with a cyanide salt, such as sodium or potassium cyanide, is a straightforward method to introduce a nitrile group, yielding 3-(3-thienyl)propanenitrile. google.com This transformation is valuable as the nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions.

Amine Derivatives: The synthesis of the corresponding amine, 3-(thiophen-3-yl)propan-1-amine, can be achieved through several routes. Direct reaction with ammonia (B1221849) can provide the primary amine, though this method can sometimes lead to over-alkylation. A more controlled approach is the Gabriel synthesis, which involves reaction with potassium phthalimide (B116566) followed by hydrolysis. Alternatively, the chloropropyl compound can be converted to an azide, which is then reduced to the primary amine. The synthesis of thiophene ethylamine (B1201723) derivatives from related precursors is a well-established process. epo.orggoogle.com

Azide Derivatives: Treatment with sodium azide in a suitable polar aprotic solvent readily converts the chloropropyl group to an azidopropyl group. The resulting 3-(3-azidopropyl)thiophene is a versatile intermediate. The azide group can participate in "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition with alkynes, or be reduced to a primary amine.

Reactions Involving the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and, as such, its characteristic reactivity is dominated by electrophilic aromatic substitution. The 3-propyl substituent influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Thiophene Core

The thiophene ring is more reactive towards electrophiles than benzene (B151609). The (3-chloropropyl) group, being an alkyl group, is electron-donating through an inductive effect. This property activates the thiophene ring towards electrophilic attack. libretexts.org In 3-substituted thiophenes, alkyl groups act as ortho, para-directors. youtube.com For the thiophene ring, this directs incoming electrophiles primarily to the C2 and C5 positions (alpha to the sulfur atom), which are electronically favored for substitution. stackexchange.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents | Expected Major Products |

|---|---|---|---|

| Halogenation | Br⁺, Cl⁺ | N-Bromosuccinimide (NBS), SO₂Cl₂ | 2-Bromo-3-(3-chloropropyl)thiophene and 2,5-Dibromo-3-(3-chloropropyl)thiophene jcu.edu.auresearchgate.net |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 2-Nitro-3-(3-chloropropyl)thiophene |

| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-2-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | Acyl chloride (e.g., CH₃COCl), Lewis Acid (e.g., AlCl₃) | 2-Acetyl-3-(3-chloropropyl)thiophene stackexchange.commasterorganicchemistry.comorganic-chemistry.orgyoutube.com |

| Friedel-Crafts Alkylation | R⁺ | Alkyl halide, Lewis Acid | 2-Alkyl-3-(3-chloropropyl)thiophene google.com |

The reaction conditions for these substitutions must often be milder than those used for benzene to avoid polymerization or degradation of the thiophene ring. google.com

Functionalization at Thiophene Alpha and Beta Positions

Selective functionalization at the different positions of the thiophene ring is crucial for the synthesis of complex derivatives.

Alpha Positions (C2 and C5): As discussed, the C2 and C5 positions are the most reactive sites for electrophilic aromatic substitution due to the directing effect of the 3-alkyl group. stackexchange.comjcu.edu.au Halogenation, particularly bromination with N-bromosuccinimide (NBS), is a common method to introduce a functional handle at these positions. jcu.edu.au The resulting bromo derivatives can then be used in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Kumada) to form new carbon-carbon bonds. jcu.edu.au Furthermore, direct metallation with organolithium reagents, such as n-butyllithium, preferentially occurs at the most acidic proton, which is at an alpha position, followed by reaction with an electrophile. acs.org

Beta Position (C4): Functionalizing the C4 position is more challenging due to the directing effects of the C3 substituent. However, strategies exist to achieve this. One common method involves a halogen-dance reaction or, more controllably, the bromination of the more reactive alpha positions, followed by lithium-halogen exchange and subsequent functionalization at the desired beta position. For example, poly(3-hexylthiophene) has been successfully functionalized at the 4-position by first brominating the ring and then performing a lithium-bromine exchange, followed by quenching with various electrophiles to install ketone, alcohol, or azide groups. nih.govacs.org This post-polymerization modification strategy demonstrates a viable pathway for functionalizing the beta position of 3-alkylthiophenes.

Derivatization Strategies for this compound

The presence of a reactive alkyl halide functional group on the thiophene scaffold allows for a range of chemical transformations. These strategies primarily leverage the electrophilic nature of the chloropropyl chain to form new carbon-carbon or carbon-heteroatom bonds. Two key synthetic applications include the construction of novel fused heterocyclic systems and the synthesis of thiophene-containing oligomers and conjugates.

Synthesis of Heterocyclic Compounds from this compound Precursors

The propyl chain attached to the 3-position of the thiophene ring provides the ideal length and functionality for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent strategy involves an intramolecular Friedel-Crafts reaction, a classic method for forming cyclic compounds.

In this approach, the chloropropyl group acts as the electrophile, and the thiophene ring serves as the nucleophile. For this reaction to proceed efficiently, the electrophilicity of the side chain is typically enhanced by a Lewis acid catalyst. The cyclization can theoretically occur at either the C2 or C4 position of the thiophene ring. Cyclization at the C4 position is sterically less hindered and results in a thermodynamically stable six-membered ring fused to the thiophene core.

A well-established variant of this reaction is the intramolecular Friedel-Crafts acylation, which generally proceeds with higher yields and better regioselectivity than alkylation. This involves a two-step process:

Conversion to an Acylating Agent: The chloropropyl group is first converted into a more reactive carboxylic acid or acyl chloride derivative, such as 3-(thiophen-3-yl)propanoic acid or 3-(thiophen-3-yl)propionyl chloride.

Cyclization: The resulting acylating agent undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid). The reaction closes the ring at the adjacent C4 position to yield a ketone.

This cycliacylation reaction leads to the formation of 6,7-dihydro-5H-thieno[3,2-b]thiopyran-4-one. This tricyclic ketone is a valuable intermediate that can be further modified, for instance, by reduction of the carbonyl group, to produce a variety of fused heterocyclic compounds. This synthetic route provides a reliable method for constructing the thieno[3,2-b]thiopyran ring system, a structural motif found in various functional materials and biologically active molecules.

Table 1: Key Intermediates and Products in the Synthesis of Fused Heterocycles

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Starting Material |

| 3-(Thiophen-3-yl)propanoic acid | Intermediate |

| 3-(Thiophen-3-yl)propionyl chloride | Acylating Agent |

| 6,7-Dihydro-5H-thieno[3,2-b]thiopyran-4-one | Cyclized Product |

Synthesis of Thiophene-Based Conjugates and Oligomers

The reactive chloropropyl group of this compound can also be exploited for the synthesis of oligomers where thiophene units are linked by flexible propyl chains. Unlike conjugated polymers such as polythiophene, where the rings are directly linked, these oligomers have non-conjugated aliphatic spacers. This structural feature influences the material's electronic and physical properties, often leading to increased solubility and flexibility.

A primary method for creating these structures is through intermolecular Friedel-Crafts alkylation. google.comresearchgate.net In this reaction, this compound acts as an alkylating agent for another aromatic molecule, such as thiophene itself. In the presence of a suitable Lewis acid catalyst, the chloropropyl group can alkylate a second thiophene ring, typically at the highly reactive C2 or C5 positions, to form a 1,3-dithienylpropane structure.

The reaction can be represented as:

Thiophene + this compound → 1-(Thiophen-2-yl)-3-(thiophen-3-yl)propane + HCl

By carefully controlling the stoichiometry and reaction conditions, this process can be extended to build longer oligomeric chains. For example, reacting this compound with a dithienylpropane could yield a trimer, and so on. While this step-growth approach can be challenging to control for producing high molecular weight polymers with a narrow size distribution, it is an effective method for synthesizing well-defined dimers, trimers, and other short-chain oligomers. These materials are useful as model compounds for studying the properties of thiophene-based systems or as building blocks for more complex macromolecular architectures.

Polymerization Studies Involving 3 3 Chloropropyl Thiophene and Its Derivatives

Electrochemical Polymerization of 3-(3-Chloropropyl)thiophene Monomers

Electrochemical polymerization is a common method for synthesizing conducting polymers directly onto an electrode surface. The process involves the anodic oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form the polymer chain.

The applied potential is a critical parameter in the electrochemical polymerization of thiophene (B33073) derivatives. A potential sufficient to oxidize the monomer is required to initiate the process. For many 3-alkylthiophenes, this oxidation potential can be relatively high, which may lead to over-oxidation and degradation of the resulting polymer, thereby affecting its quality and conductivity.

The table below illustrates the typical oxidation potentials for various thiophene monomers, providing context for the expected behavior of this compound. researchgate.net

| Monomer | Oxidation Potential (V vs. SCE) |

| 3-Methoxythiophene (B46719) (MOT) | 1.1 |

| 3-Thiophenemethanol (TM) | 1.5 |

| 3-Thiopheneethanol (TE) | 1.5 |

| 3-Thiophenecarboxylic acid (TCA) | 1.8 |

This interactive table showcases representative oxidation potentials of various 3-substituted thiophenes, which influence the conditions required for electrochemical polymerization.

The kinetics of electrochemical polymerization are typically investigated using techniques like cyclic voltammetry (CV) and chronoamperometry. In a typical CV experiment for the polymerization of a thiophene monomer, the current intensity increases with each successive voltage scan, indicating the deposition and growth of a conductive polymer film on the electrode surface. nih.gov The rate of this growth provides insight into the polymerization kinetics.

The process begins with the oxidation of the monomer to a radical cation. This is followed by the coupling of these radical cations and subsequent deprotonation to form dimers, trimers, and eventually the polymer chain. The kinetics of the polymerization can be influenced by several factors, including monomer concentration, solvent, supporting electrolyte, and the applied potential. Studies on 3-(N-alkylamino)thiophenes suggest a mechanism where oxidation occurs through the removal of a nitrogen lone pair electron, followed by a chemical step that results in a radical at the 2-position of the thiophene ring, which then couples. nih.gov For this compound, the polymerization is expected to proceed via the standard radical cation coupling at the α-positions (2 and 5) of the thiophene ring.

Chemical Polymerization of this compound Monomers

Chemical polymerization offers an alternative route that is often more suitable for large-scale synthesis of polythiophenes. This method typically involves the use of an oxidizing agent or a transition metal catalyst.

One of the most common and straightforward methods for the chemical polymerization of 3-alkylthiophenes is oxidative coupling using ferric chloride (FeCl₃) as the oxidant and catalyst. kpi.uachalmers.se In this process, the monomer is dissolved in an appropriate solvent (like chloroform (B151607) or nitrobenzene), and a stoichiometric amount of FeCl₃ is added, initiating polymerization. nih.gov

The proposed mechanism involves the oxidation of the thiophene monomer by Fe³⁺ to form a radical cation. nih.gov Two of these radical cations then couple to form a dihydro-dimer dication, which loses two protons to form a neutral dimer. This process repeats, extending the polymer chain. The reaction is typically stirred at room temperature for several hours. kpi.ua The resulting polymer is then precipitated, washed (often with methanol (B129727) and water) to remove residual catalyst and oligomers, and dried. chalmers.se This method is advantageous due to its simplicity and the use of an inexpensive catalyst. chalmers.se It is highly probable that poly(this compound) can be readily synthesized using this well-established FeCl₃ oxidative polymerization method.

The table below summarizes typical reaction conditions for the FeCl₃ polymerization of 3-hexylthiophene (B156222), a close analog to the subject compound. kochi-tech.ac.jp

| Solvent | Temperature (°C) | Monomer Conversion (%) |

| Benzene (B151609) | 6 | 45 |

| Benzene | 23 | 88 |

| Toluene | 6 | 40 |

| Toluene | 23 | 75 |

| Xylene | 6 | 28 |

| Xylene | 23 | 55 |

This interactive table presents data on the polymerization of 3-hexylthiophene with FeCl₃ under various conditions, illustrating the influence of solvent and temperature on monomer conversion. kochi-tech.ac.jp

The polymerization of an asymmetrical monomer like this compound can result in different coupling orientations between adjacent monomer units. cmu.edu There are three main possibilities for linkage between the 2- and 5-positions of the thiophene rings:

Head-to-Tail (HT): 2-5' coupling

Head-to-Head (HH): 2-2' coupling

Tail-to-Tail (TT): 5-5' coupling

A polymer with a high percentage of HT couplings is referred to as "regioregular," while a mix of couplings results in a "regiorandom" or irregular polymer. cmu.edu Regioregularity is a critical factor influencing the polymer's properties. High HT-regioregularity allows the polymer chains to adopt a more planar conformation, which enhances π-orbital overlap along the backbone. cmu.edu This increased conjugation leads to a smaller bandgap, higher charge carrier mobility, and improved crystallinity. Conversely, HH couplings introduce steric hindrance, forcing the polymer backbone to twist and disrupting conjugation. cmu.edu

Standard chemical polymerization with FeCl₃ often produces poly(3-alkylthiophenes) with a moderate degree of regioregularity. However, specific synthetic methods have been developed to achieve high regioregularity (>95% HT). These include the McCullough, Rieke, and Grignard Metathesis (GRIM) methods, which involve the formation of specific organometallic intermediates that direct the polymerization towards HT coupling. cmu.eduresearchgate.net These methods would be applicable for synthesizing regioregular poly(this compound) to optimize its electronic properties.

Copolymerization Strategies with this compound

Copolymerization is a powerful strategy to fine-tune the properties of conducting polymers. By incorporating one or more different monomers into the polymer chain alongside this compound, it is possible to modify characteristics such as solubility, bandgap, and electrochemical behavior. The chloropropyl group itself offers a reactive site for post-polymerization modification, but copolymerization provides a direct method to build desired functionalities into the polymer backbone.

For example, this compound could be copolymerized with other 3-substituted thiophenes (like 3-hexylthiophene to improve solubility) or with electron-donating or electron-accepting monomers to create donor-acceptor (D-A) copolymers. mdpi.comkuleuven.be These D-A copolymers are of particular interest for applications in organic photovoltaics and electrochromics. mdpi.com The synthesis can be achieved through both chemical methods, such as Stille or Suzuki coupling polymerizations, or through electrochemical copolymerization. mdpi.com Studies have shown successful electrochemical copolymerization of various 3-substituted thiophenes, such as 3-methoxythiophene with 3-thiopheneethanol, demonstrating the viability of this approach to create materials with tailored properties. researchgate.net

Integration into Conjugated Polymer Systems for Tunable Properties

The primary method for integrating units like this compound into conjugated polymer systems involves the synthesis of a reactive precursor polymer, namely poly(this compound). While direct polymerization of this monomer is challenging due to the potential for the chloropropyl group to interfere with common organometallic catalysts, analogous polymers such as poly(3-(ω-haloalkyl)thiophenes) have been successfully synthesized. These syntheses provide a clear blueprint for how poly(this compound) can be prepared and utilized. uc.clresearchgate.netacademicjournals.orgcmu.edu

A prominent method for achieving a well-defined, regioregular polymer is Grignard Metathesis (GRIM) polymerization. academicjournals.orgcmu.edu This technique allows for the synthesis of highly regioregular, head-to-tail (HT) coupled poly(3-substituted)thiophenes. The regioregularity is crucial as it ensures better π-orbital overlap along the polymer backbone, leading to enhanced electronic and optical properties. uc.cl

Once synthesized, poly(this compound) acts as a versatile macromolecular intermediate. The chlorine atom at the end of the propyl side chain is a reactive site for nucleophilic substitution reactions. This post-polymerization modification strategy is a powerful tool for tuning the polymer's properties without altering the conjugated backbone or the polymer's chain length and dispersity. uc.clnih.gov By reacting the polymer with various nucleophiles, a library of functionalized polythiophenes can be created from a single precursor polymer. This allows for systematic adjustments to properties such as:

Solubility: Introducing polar or non-polar groups can modify the polymer's solubility in different solvents. For example, grafting polyethylene (B3416737) glycol (PEG) chains can impart water solubility. d-nb.inforsc.org

Wettability and Surface Energy: The surface properties of polymer films can be precisely controlled, which is critical for applications in sensors and organic electronics. d-nb.inforsc.orgscispace.com

Sensing Capabilities: Functional groups that can bind to specific analytes (e.g., metal ions, biomolecules) can be attached, turning the polymer into a chemical or biological sensor. uc.cl

Optical and Electronic Properties: While the fundamental bandgap is set by the conjugated backbone, the attached functional groups can influence the polymer's absorption, emission, and conductivity through secondary effects like aggregation, morphology changes, or by introducing new electronic states (e.g., attaching redox-active moieties like ferrocene). d-nb.inforsc.org

A comparative study between poly(3-(6-chlorohexyl)thiophene) and poly(3-(6-bromohexyl)thiophene) has shown that both serve as effective reactive precursors, with the bromo-derivative often showing higher reactivity for post-functionalization modifications. uc.cl The choice of halogen allows for tuning the reactivity of the precursor polymer.

Table 1: Research Findings on Post-Polymerization Functionalization of Analogous Poly(3-(ω-haloalkyl)thiophenes)

| Precursor Polymer | Functionalization Reagent | Introduced Functional Group | Resulting Property Change | Reference |

| Poly(3-(6-bromohexyl)thiophene) | Sodium Azide (B81097) (NaN₃), then LAH | Amine (-NH₂) | Creation of a polythiophene with primary amine functionality, useful for further coupling or pH-sensing. | cmu.edu |

| Poly(3-(6-bromohexyl)thiophene) | Potassium Thioacetate, then LAH | Thiol (-SH) | Introduction of thiol groups, enabling attachment to gold surfaces or participation in thiol-ene click chemistry. | cmu.edu |

| Poly(3-(6-bromohexyl)thiophene) | Lithiated 2,4,4-trimethyloxazoline, then Acid Hydrolysis | Carboxylic Acid (-COOH) | Increased polarity and potential for creating amphiphilic block copolymers or pH-responsive materials. | cmu.edu |

| Poly(3-(6-bromohexyl)thiophene) | Sodium salt of 9-anthracenylmethanol | Anthracenylmethoxy | Attachment of a bulky, fluorescent chromophore, modifying the spectroscopic (absorption/emission) properties. | uc.cl |

| Poly(3,4-propylenedioxythiophene)-diene | Various Thiols (e.g., alkyl, PEG, ferrocene) | Alkyl, PEG, Ferrocene | Tunable conductivity, wettability, and redox properties via thiol-ene "click" chemistry. | rsc.orgscispace.com |

Synthesis of Thiophene-Based Trimers and Oligomers Containing Chloropropyl Units

The synthesis of well-defined thiophene oligomers and trimers is of significant interest as they serve as model compounds for their polymer counterparts and have applications in their own right, such as in organic field-effect transistors (OFETs) and molecular electronics. nih.govmdpi.comucm.es The incorporation of a chloropropyl unit into these structures would create a valuable building block for constructing more complex, functional supramolecular systems.

The synthesis of functionalized thiophene oligomers typically relies on iterative cross-coupling reactions, most commonly the Suzuki or Stille coupling reactions. nih.govmdpi.comresearchgate.net These methods allow for the precise, step-by-step assembly of monomers to form oligomers of a specific length and sequence.

To create a thiophene trimer containing a central this compound unit, a synthetic route would likely involve the following steps:

Monomer Synthesis: Preparation of 2,5-dihalogenated-3-(3-chloropropyl)thiophene. This would be the central "A" block.

Coupling Reaction: Reacting the dihalogenated central monomer with two equivalents of an end-capping thiophene monomer, such as 2-thienylboronic acid or a stannylated thiophene, under palladium-catalyzed Suzuki or Stille conditions, respectively.

While specific examples detailing the synthesis of thiophene oligomers with a chloropropyl side chain are not prominent in the literature, the extensive research on creating functional oligomers provides a clear pathway. mdpi.comresearchgate.netdiva-portal.org The key challenge lies in the compatibility of the chloropropyl group with the organometallic reagents (e.g., Grignard or organolithium compounds) often used in these coupling reactions. The electrophilic nature of the C-Cl bond could potentially react with the nucleophilic coupling reagents. Therefore, protecting group strategies or the use of milder coupling conditions, such as those employed in Suzuki reactions which tolerate a wider range of functional groups, would be necessary for a successful synthesis. mdpi.com

The resulting trimer or oligomer would possess a reactive handle (the C-Cl bond) that, similar to the polymer, could be used for post-synthetic modification to attach other molecular units, probes, or to link the oligomer to surfaces or other molecules.

Table 2: Common Coupling Reactions for Thiophene Oligomer Synthesis

| Reaction Name | Key Reagents | Description | Suitability for Chloropropyl Group |

| Suzuki Coupling | Palladium Catalyst, Base, Organoboron compound (e.g., boronic acid/ester), Organohalide | A versatile C-C bond formation reaction known for its tolerance of a wide variety of functional groups. | High, generally compatible with alkyl halides. |

| Stille Coupling | Palladium Catalyst, Organotin compound, Organohalide | A powerful C-C coupling method, though organotin reagents are toxic. | Moderate to High, generally tolerant of functional groups. |

| Kumada Coupling | Nickel or Palladium Catalyst, Grignard Reagent, Organohalide | A highly efficient coupling reaction, but Grignard reagents are highly reactive and basic. | Low, risk of side reactions with the C-Cl bond. |

Mechanistic Investigations of Reactions Pertaining to 3 3 Chloropropyl Thiophene

Elucidation of Polymerization Mechanisms

The polymerization of thiophene (B33073) monomers is a cornerstone for the synthesis of conductive polymers. The mechanism of this transformation is highly dependent on the reaction conditions and can proceed through distinct intermediates.

The oxidative polymerization of thiophenes, including 3-substituted variants like 3-(3-chloropropyl)thiophene, is generally understood to proceed via one of two primary mechanisms: a radical pathway or a radical cation pathway.

The radical cation mechanism is widely accepted for electrochemical and photoinduced polymerizations. researchgate.net In this pathway, the thiophene monomer is oxidized to form a radical cation. wikipedia.org This reactive intermediate then couples with a neutral monomer to form a dimeric radical cation, which propagates through subsequent oxidation and coupling steps. researchgate.netwikipedia.org EPR (Electron Paramagnetic Resonance) studies have provided evidence for the formation of thiophene radical cations as key intermediates in these processes. researchgate.net The stability of these radical cations is crucial; for instance, co-oligomers of 3,4-ethylenedioxythiophene (B145204) (EDOT) and 3,4-propylenedioxythiophene (B118826) (ProDOT) form highly stable radical cations that can be studied spectroscopically. acs.org

Conversely, a radical mechanism has been proposed for chemical oxidative polymerization, particularly when using ferric chloride (FeCl₃) as the oxidant. kpi.ua Some studies suggest that the polymerization occurs on the surface of solid FeCl₃ particles, proceeding through radical intermediates rather than radical cations. kpi.uawalshmedicalmedia.com This pathway is thought to produce polymers with fewer regio-irregularities compared to the radical cation route. kpi.ua The debate between these two pathways continues, as the specific mechanism can be influenced by factors such as the solubility of the oxidant and the nature of the solvent. wikipedia.org

| Feature | Radical Pathway | Radical Cation Pathway |

|---|---|---|

| Initiation | Formation of a neutral radical species, often proposed to occur on a solid catalyst surface. kpi.ua | One-electron oxidation of the monomer to a radical cation. wikipedia.org |

| Key Intermediate | Thiophene radical. | Thiophene radical cation (Th•+). researchgate.netwikipedia.org |

| Propagation | Coupling of radical species. kpi.ua | Coupling of a radical cation with a neutral monomer or another radical cation. researchgate.net |

| Typical Method | Chemical oxidation with FeCl₃ (especially heterogeneous conditions). kpi.uawalshmedicalmedia.com | Electrochemical polymerization, photoinduced polymerization. researchgate.netresearchgate.net |

The choice of oxidant and solvent plays a critical role in directing the polymerization mechanism and influencing the properties of the resulting polythiophene.

Oxidants: Ferric chloride (FeCl₃) is the most common oxidant for the chemical polymerization of 3-substituted thiophenes due to its effectiveness and low cost. scielo.br The mechanism involves the oxidation of the thiophene monomer, initiating the polymerization cascade. wikipedia.org The stoichiometry of the oxidant relative to the monomer is a key parameter; typically, about 0.2 equivalents of oxidant per monomer unit are needed to achieve optimal conductivity in the final polymer. wikipedia.org Other oxidizing agents have also been utilized, and their redox potential relative to the thiophene monomer is a determining factor in the reaction's success. wikipedia.orgosti.gov

Solvents: The solvent affects the solubility of both the monomer and the oxidant, which in turn influences the reaction kinetics and mechanism. scielo.brnih.gov For FeCl₃-initiated polymerizations, reactions in solvents where FeCl₃ is insoluble (like chloroform (B151607) or hexane) are proposed to occur on the catalyst surface via a radical mechanism. wikipedia.orgkpi.ua In contrast, solvents that dissolve FeCl₃ (like acetonitrile) may favor a different pathway. wikipedia.org The solvent also impacts the resulting polymer's molecular weight and regioregularity. nih.govredalyc.org For example, polymerization of poly(3-hexylthiophene) in chloroform, a good solvent for the polymer, tends to produce higher molecular weight material compared to reactions in dichloromethane, where the polymer has lower solubility. scielo.brredalyc.org

| Parameter | Effect on Polymer Properties | Mechanistic Implication |

|---|---|---|

| Oxidant Type/Concentration | Affects reaction rate, polymer yield, and final doping level. wikipedia.org | The oxidant's potential must be sufficient to oxidize the monomer; its concentration controls the number of active species. nih.gov |

| Solvent Polarity/Solubility | Influences molecular weight, polydispersity, and regioregularity. scielo.brnih.gov | Determines the solubility of the oxidant (homogeneous vs. heterogeneous) and the growing polymer chains, affecting propagation and termination steps. wikipedia.orgredalyc.org |

| Temperature | Lower temperatures can improve polydispersity but may reduce yield. nih.gov | Affects reaction kinetics and the stability of reactive intermediates. |

| Order of Reagent Addition | Can significantly impact molecular weight and degree of polymerization. nih.gov | Slow addition of monomer to oxidant (reverse addition) can maintain a high oxidation potential, favoring different growth kinetics compared to standard addition. nih.gov |

Mechanistic Pathways of Side Chain Transformations

The 3-chloropropyl group on the thiophene ring is an active site for a variety of chemical modifications, primarily through nucleophilic substitution and cyclization reactions.

The terminal chlorine atom on the propyl side chain of this compound makes the α-carbon an electrophilic center, susceptible to attack by nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. upertis.ac.idsit.edu.cn In this concerted process, a nucleophile attacks the carbon atom bearing the chlorine, while the carbon-chlorine bond breaks simultaneously. The reaction is favored by the primary nature of the alkyl halide, which minimizes steric hindrance. upertis.ac.id A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion, providing a versatile method for introducing new functional groups onto the side chain.

The presence of both a nucleophilic thiophene ring system and an electrophilic side chain within the same molecule allows for intramolecular cyclization. Such reactions are powerful tools for constructing fused-ring systems. The mechanism often involves the generation of a carbanion on the thiophene ring (or an adjacent position), which then acts as an internal nucleophile. polimi.it

For example, a strong base like lithium bis(trimethylsilyl)amide can deprotonate the α-carbon of a substituent, creating a transient chiral enolate that subsequently attacks the electrophilic chloropropyl chain in an intramolecular SN2 reaction. polimi.it Studies on related haloalkyl-substituted compounds have shown that these cyclizations can proceed with high specificity. polimi.it Another possible pathway involves the electrophilic cyclization of a derivative where the side chain contains a nucleophilic atom that attacks an activated position on the thiophene ring. researchgate.netresearchgate.net Manganese(III) acetate (B1210297) is also known to initiate radical intramolecular cyclizations, providing another potential pathway for forming cyclic structures. mdpi.com

| Reaction Type | Key Mechanistic Step | Typical Conditions | Resulting Structure |

|---|---|---|---|

| Nucleophilic Cyclization | Base-mediated deprotonation followed by intramolecular SN2 attack. polimi.it | Strong, non-nucleophilic bases (e.g., lithium amides) at low temperatures. polimi.it | Fused or spiro-cyclic ring systems. |

| Electrophilic Cyclization | Activation of the thiophene ring followed by attack from a side-chain nucleophile. researchgate.net | Lewis acids or electrophilic reagents like molecular iodine. researchgate.net | Fused heterocyclic systems. |

| Radical Cyclization | Radical initiator generates a radical on the side chain or ring, which then attacks an unsaturated bond. mdpi.com | Radical initiators like Mn(OAc)₃. mdpi.com | Cyclic products, often with specific stereochemistry. |

Mechanistic Studies of Thiophene Ring Functionalization

Functionalizing the thiophene ring of this compound allows for the synthesis of more complex derivatives. The directing effect of the 3-substituent is a key consideration in these transformations. The alkyl-like nature of the chloropropyl group generally directs electrophilic substitution to the C5 and C2 positions.

Electrophilic aromatic substitution, such as Vilsmeier-Haack formylation or halogenation, is a common method for functionalizing thiophenes. researchgate.net For 3-substituted thiophenes, the C5 position is typically the most reactive site for electrophilic attack, followed by the C2 position. nih.gov The regioselectivity can be influenced by the steric bulk of both the substituent at C3 and the incoming electrophile. researchgate.net

Modern C-H activation and borylation reactions provide highly regioselective alternatives. nih.gov For instance, iridium-catalyzed borylation of 3-substituted thiophenes can selectively install a boronate ester group at the C5 or C2 position, which can then be used in subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govrsc.org This two-step approach allows for the introduction of a wide variety of substituents with excellent control over the position of functionalization. nih.gov

| Reaction | Typical Reagents | Major Product Position | Mechanistic Consideration |

|---|---|---|---|

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | C5 | The 3-alkyl group activates the C5 position for electrophilic attack. nih.gov |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C5 or C2 | Regioselectivity depends on the steric size of the Vilsmeier reagent. researchgate.net |

| Metalation-Alkylation | n-BuLi, then an electrophile | C2 or C5 | Directed ortho-metalation can favor the C2 position, while kinetic control often favors C5. researchgate.net |

| Iridium-Catalyzed Borylation | [Ir(cod)OMe]₂, HBPin | C5 and/or C2 | Offers high regioselectivity, tunable by ligand and reaction conditions. nih.gov |

Electrophilic Attack Mechanisms

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. smolecule.comuop.edu.pke-bookshelf.de The presence of an alkyl group at the 3-position influences the regioselectivity of this attack. The 3-propyl group in this compound is an electron-donating group, which activates the thiophene ring towards electrophilic substitution, primarily at the C2 and C5 positions. uop.edu.pkuobasrah.edu.iq This directing effect is attributed to the stabilization of the intermediate carbocation (the σ-complex or arenium ion) through resonance.

Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, one of which involves the sulfur atom, providing significant stabilization. Attack at the C5 position also results in a stabilized intermediate. In contrast, attack at the C4 position leads to a less stable intermediate, as the positive charge cannot be as effectively delocalized onto the sulfur atom. Consequently, electrophilic substitution on 3-alkylthiophenes occurs preferentially at the C2 and C5 positions. uobasrah.edu.iq While the chlorine atom on the propyl chain has an electron-withdrawing inductive effect, its influence on the aromatic ring is attenuated by the intervening carbon atoms. Therefore, the directing effect of the alkyl group is expected to be the dominant factor in determining the regioselectivity of electrophilic attack on this compound.

The general mechanism for electrophilic substitution on this compound involves the initial attack of an electrophile (E+) on the electron-rich thiophene ring, leading to the formation of a resonance-stabilized carbocation intermediate. researchgate.net This is typically the rate-determining step. The subsequent loss of a proton from the site of attack restores the aromaticity of the thiophene ring, yielding the substituted product. researchgate.net

Table 1: Regioselectivity of Electrophilic Attack on 3-Alkylthiophenes

| Electrophile (Reagent) | Position of Attack | Product(s) | Observations |

| Br₂ (in acetic acid) | C2 and C5 | 2-Bromo-3-alkylthiophene and 2,5-Dibromo-3-alkylthiophene | Monobromination occurs selectively at the C2 position. Further bromination leads to the 2,5-dibromo derivative. jcu.edu.au |

| NCS (N-chlorosuccinimide) | C2 | 2-Chloro-3-alkylthiophene | Chlorination occurs with high selectivity at the C2 position. jcu.edu.au |

| HNO₃/H₂SO₄ (Nitration) | C2 | 2-Nitro-3-alkylthiophene | Nitration primarily yields the 2-nitro isomer. uobasrah.edu.iq |

| Ac₂O/H₃PO₄ (Acylation) | C2 | 2-Acetyl-3-alkylthiophene | Acylation shows a high preference for the C2 position over the C5 position. uobasrah.edu.iq |

Rearrangement Mechanisms in Thiophene Systems (e.g., Sigmatropic Rearrangements)

Thiophene and its derivatives can undergo various rearrangement reactions under specific conditions, such as photochemical, thermal, or acid-catalyzed processes. While specific studies on the rearrangement of this compound are not extensively documented, the principles of thiophene rearrangements can be applied to understand potential pathways.

One important class of rearrangements is sigmatropic rearrangements, which involve the migration of a σ-bond across a π-system. A acs.orgbeilstein-journals.org-sigmatropic rearrangement has been proposed as a crucial step in the formation of dihydrothiophene derivatives from certain cyclopropane (B1198618) precursors. nih.gov In the context of 3-substituted thiophenes, rearrangements can be more complex. For instance, acid-catalyzed rearrangements of alkylthiophenes have been observed, although the mechanisms can be intricate and may involve ring-opening and closing pathways. acs.org

Photochemical rearrangements of alkylthiophenes are also known to occur, leading to the scrambling of substituents around the thiophene ring. acs.org These reactions often proceed through bicyclic intermediates.

Another potential rearrangement for a molecule like this compound could involve the side chain. While not a rearrangement of the thiophene ring itself, intramolecular processes such as the formation of a cyclopropyl-fused thiophene derivative via an internal SN2 reaction could be considered a form of molecular rearrangement.

Table 2: Examples of Rearrangement Reactions in Thiophene Systems

| Rearrangement Type | Substrate Type | Conditions | Proposed Intermediate | Product Type |

| acs.orgbeilstein-journals.org Sigmatropic | Anionic Dihydrothiophene Precursor | Deprotonation, reaction with CS₂ | Anionic intermediate | Dihydrothiophene derivative |

| beilstein-journals.orgbeilstein-journals.org-Sigmatropic | Xanthate anions of 1,4-diols | LiHDMS, CS₂, MeI | Anionic xanthate species | Tetracene derivatives |

| Photochemical | Alkylthiophenes | UV irradiation | Bicyclic intermediates | Isomeric alkylthiophenes |

| Acid-Catalyzed | Alkylthiophenes | Strong acid | Protonated species, ring-opened intermediates | Isomeric alkylthiophenes |

Cycloisomerization Reaction Mechanisms

The 3-(3-chloropropyl) side chain in this compound provides a reactive handle for intramolecular cyclization, or cycloisomerization, to form a new ring fused to the thiophene core. This reaction typically proceeds via an intramolecular electrophilic substitution or a related nucleophilic attack of the thiophene ring onto the electrophilic carbon of the side chain.

The most probable cycloisomerization product of this compound is a tetrahydrothiopyrano[3,2-b]thiophene derivative. The mechanism for this transformation is initiated by the activation of the C-Cl bond, often facilitated by a Lewis acid or under thermal conditions. The electron-rich thiophene ring, specifically the C2 or C4 position, can then act as an intramolecular nucleophile, attacking the electrophilic carbon of the chloropropyl chain.

Attack from the C2 position would lead to the formation of a six-membered ring, resulting in the tetrahydrothiopyrano[3,2-b]thiophene system. This is a favorable process due to the formation of a stable six-membered ring. The reaction can be viewed as an intramolecular Friedel-Crafts alkylation. The mechanism involves the formation of a spirocyclic intermediate, which then rearranges to the final fused product with the restoration of aromaticity in the thiophene ring.

Alternatively, under radical conditions, as seen in manganese(III)-assisted reactions, a radical can be generated on the propyl chain, which can then add to the thiophene ring to initiate cyclization. mdpi.com

Table 3: Mechanistic Pathways for Cycloisomerization

| Reaction Type | Initiator/Catalyst | Key Intermediate | Product |

| Intramolecular Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) | Spirocyclic carbocation | Tetrahydrothiopyrano[3,2-b]thiophene |

| Electrophilic Cyclization | Halogenating agent (for alkynyl precursors) | Halonium ion | Halogenated fused thiophene |

| Radical Cyclization | Radical initiator (e.g., Mn(OAc)₃) | Alkyl radical | Fused thiophene derivative |

Theoretical and Computational Chemistry of 3 3 Chloropropyl Thiophene

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 3-(3-Chloropropyl)thiophene. These studies typically employ methods like Density Functional Theory (DFT) to model the molecule's behavior at the atomic level.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. malayajournal.orgmdpi.com A smaller gap generally implies higher reactivity.

For thiophene (B33073) derivatives, the HOMO is typically a π-orbital with significant electron density on the thiophene ring, indicating its electron-donating capability. mdpi.com The LUMO, conversely, acts as the electron acceptor. malayajournal.org The introduction of a 3-chloropropyl substituent influences the electronic distribution. The alkyl chain is weakly electron-donating, while the terminal chlorine atom is electron-withdrawing. This substitution pattern is expected to modulate the HOMO and LUMO energy levels compared to unsubstituted thiophene.

Computational studies on similar substituted thiophenes show that alkyl groups tend to raise the HOMO energy level, while electronegative groups can lower the LUMO energy. rsc.org For this compound, the net effect would result in a specific HOMO-LUMO gap that dictates its charge transfer characteristics and participation in chemical reactions. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Thiophene | -6.15 | -0.25 | 5.90 |

| 3-Methylthiophene | -5.98 | -0.21 | 5.77 |

| This compound (Expected) | -6.05 | -0.45 | 5.60 |

Note: The values for this compound are estimated based on typical substituent effects on the thiophene ring and are for illustrative purposes.

Natural Bond Orbital (NBO) and Natural Population Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for examining charge distribution, hyperconjugative interactions, and donor-acceptor relationships within a molecule. periodicodimineralogia.itmolfunction.com It provides a detailed picture of the bonding and electronic structure beyond the simple Lewis structure model.

In this compound, NBO analysis would reveal the natural atomic charges on each atom. The sulfur atom in the thiophene ring is typically more electronegative than the carbon atoms, leading to a partial negative charge. The carbon atoms of the thiophene ring also exhibit varied charges due to the influence of the sulfur heteroatom and the substituent. The chloropropyl side chain would show a charge polarization, with the chlorine atom carrying a significant partial negative charge and the carbon atom bonded to it carrying a partial positive charge.

| Atom | Expected Natural Charge (e) |

|---|---|

| S1 | -0.35 |

| C2 | -0.20 |

| C3 | +0.10 |

| Cα (propyl) | -0.15 |

| Cγ (propyl) | +0.12 |

| Cl | -0.25 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution based on general principles of NBO analysis.

Computational Modeling of Reaction Pathways

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound, allowing for the identification of intermediates, transition states, and the calculation of activation energies.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a widely used method for investigating reaction mechanisms due to its balance of accuracy and computational cost. acs.orgmdpi.com For this compound, DFT can be used to model various reactions, such as electrophilic aromatic substitution, oxidation of the sulfur atom, or nucleophilic substitution at the chloropropyl side chain.

For example, in an electrophilic substitution reaction, DFT calculations can determine the preferred site of attack on the thiophene ring (typically the C2 or C5 position due to the directing effect of the sulfur atom). The calculations would model the formation of the sigma complex (Wheland intermediate) and determine the energy barriers for substitution at different positions, thus predicting the regioselectivity of the reaction. nih.gov Similarly, the mechanism for the oxidation of the thiophene ring can be explored, identifying the transition states and intermediates leading to the corresponding sulfoxide (B87167) or sulfone. researchgate.net

Prediction of Activation Parameters and Transition States

A key outcome of computational reaction modeling is the prediction of activation parameters, such as the activation energy (Ea) and the Gibbs free energy of activation (ΔG‡). semanticscholar.org These parameters are derived from the calculated energies of the reactants and the transition state—the highest energy point along the reaction coordinate. researchgate.net

By locating the transition state structure for a given reaction of this compound, chemists can gain insight into the geometry of the activated complex and the feasibility of the reaction pathway. A lower activation energy corresponds to a faster reaction rate. These computational predictions are invaluable for understanding reaction kinetics and for designing synthetic routes.

Theoretical Studies on Molecular Reactivity and Stability

Parameters such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be calculated to predict the molecule's behavior. semanticscholar.org A molecule with high chemical hardness is generally less reactive, while the electrophilicity index measures the ability of the molecule to accept electrons. The presence of both the electron-rich thiophene ring and the electrophilic center at the carbon bearing the chlorine atom gives this compound a dualistic reactivity profile. The thiophene ring is prone to electrophilic attack, while the side chain is susceptible to nucleophilic substitution. Computational studies can quantify the relative reactivity of these different sites within the molecule, providing a comprehensive understanding of its chemical behavior. semanticscholar.org

Global Reactivity Parameters (GRPs) and their Relationship to Chemical Behavior

GRPs include the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. The HOMO-LUMO gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For various thiophene derivatives, this gap has been analyzed to understand their stability. For instance, studies on thiophene sulfonamide derivatives have shown that the energy gap can range from 3.44 to 4.65 eV, reflecting varying degrees of stability within that class of compounds mdpi.com.

The chemical hardness (η) and its inverse, softness, are measures of the molecule's resistance to changes in its electron distribution. A harder molecule, typically with a larger HOMO-LUMO gap, is less reactive. The electronic chemical potential (μ) indicates the tendency of electrons to escape from the system. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are instrumental in predicting how a molecule will interact with other chemical species. For example, DFT calculations have been used to determine these reactivity descriptors for various trimethyltetrathiafulvalenylthiophene molecules, providing insights into their relative reactivity researchgate.net.

The following table outlines the key Global Reactivity Parameters and their general significance in predicting chemical behavior.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO Energy | ELUMO | - | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. A larger gap implies higher stability and lower reactivity mdpi.com. |

| Ionization Potential | I | -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity | χ | (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness | η | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Harder molecules are less reactive mdpi.com. |

| Electrophilicity Index | ω | χ² / (2η) | A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. |

Note: The formulas provided are based on Koopmans' theorem approximations.